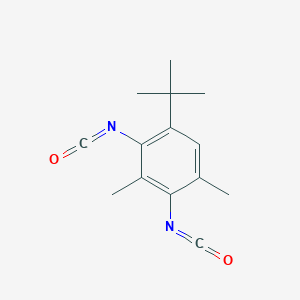
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- is an organic compound with the molecular formula C14H18N2O2 It is a derivative of benzene, characterized by the presence of two isocyanate groups and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- typically involves the reaction of 1-(1,1-dimethylethyl)-2,4-dimethylbenzene with phosgene (COCl2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the diisocyanate compound. The reaction can be represented as follows:
[ \text{C}9\text{H}{12} + \text{COCl}2 \rightarrow \text{C}{14}\text{H}_{18}\text{N}_2\text{O}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under strict safety protocols.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Addition Reactions: The isocyanate groups can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for the oxidation of methyl groups.
Major Products
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from the oxidation of methyl groups.
Scientific Research Applications
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets and pathways involved include:
Nucleophilic Addition: The isocyanate groups react with nucleophiles to form addition products.
Polymerization: The compound can undergo polymerization reactions to form high molecular weight polymers.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: Lacks the isocyanate groups, making it less reactive.
Benzene, 1-(1,1-dimethylethyl)-4-ethenyl-: Contains a vinyl group instead of isocyanate groups, leading to different reactivity and applications.
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-2,4-diisocyanato-3,5-dimethyl- is unique due to the presence of two isocyanate groups, which impart high reactivity and versatility in chemical synthesis. This makes it valuable in the production of polymers and advanced materials.
Properties
CAS No. |
94594-36-2 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-tert-butyl-2,4-diisocyanato-3,5-dimethylbenzene |
InChI |
InChI=1S/C14H16N2O2/c1-9-6-11(14(3,4)5)13(16-8-18)10(2)12(9)15-7-17/h6H,1-5H3 |
InChI Key |
KUJDBYRULQAREX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C=O)C)N=C=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
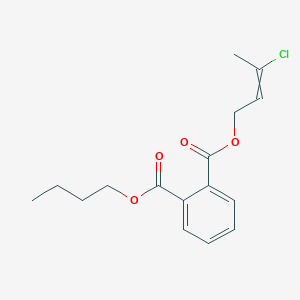
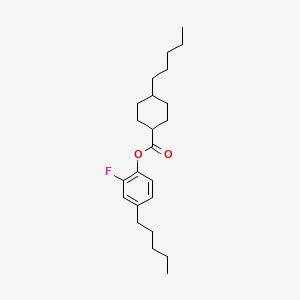
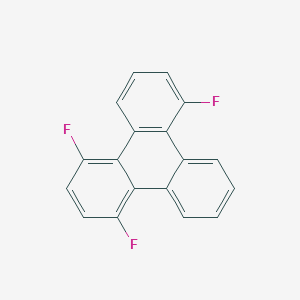
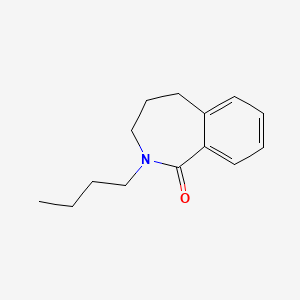
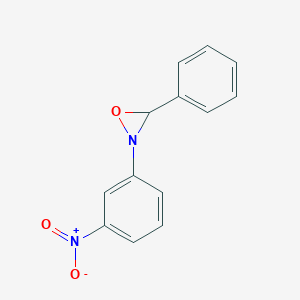
![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
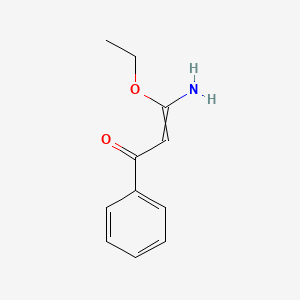
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
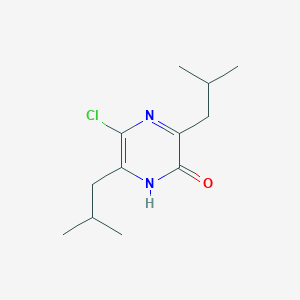

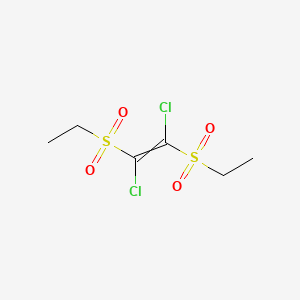
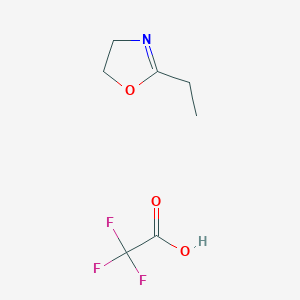
![3-Cyclopentylpyrimido[1,2-B]indazole](/img/structure/B14355737.png)
